molecular formula C21H24O3 B5849428 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol

Numéro de catalogue B5849428
Poids moléculaire: 324.4 g/mol
Clé InChI: TUCSEJGVJPLVAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol, also known as GSK2330672, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. It is a selective and potent inhibitor of the protein kinase B (PKB) and has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

Mécanisme D'action

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol is a selective and potent inhibitor of PKB, also known as Akt. PKB is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. The inhibition of PKB by 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol leads to the activation of downstream signaling pathways that induce apoptosis and inhibit cell proliferation (5). In addition, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has been shown to inhibit the activity of mTORC1, a protein complex that regulates cell growth and metabolism (6).
Biochemical and Physiological Effects
The inhibition of PKB by 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has several biochemical and physiological effects. In cancer cells, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol induces apoptosis and inhibits cell proliferation, leading to the suppression of tumor growth (2). In animal models of diabetes, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol improves glucose metabolism and insulin sensitivity by enhancing insulin signaling in skeletal muscle and adipose tissue (3). In addition, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has been shown to reduce atherosclerotic plaque formation and improve cardiac function in animal models of cardiovascular diseases (4).

Avantages Et Limitations Des Expériences En Laboratoire

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has several advantages for lab experiments. It is a selective and potent inhibitor of PKB, which makes it a valuable tool for studying the role of PKB in various cellular processes. In addition, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has shown promising results in preclinical studies for the treatment of various diseases, which makes it a potential therapeutic agent. However, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol also has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. In addition, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has a short half-life, which can limit its efficacy in vivo (7).

Orientations Futures

There are several future directions for the research on 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol. One potential direction is to investigate its efficacy in clinical trials for the treatment of cancer, diabetes, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of PKB based on the structure of 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol. In addition, the role of PKB in various cellular processes, such as autophagy and inflammation, could be further studied using 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol as a tool (8).
Conclusion
In conclusion, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol is a synthetic compound that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It is a selective and potent inhibitor of PKB, which plays a crucial role in various cellular processes. The synthesis of 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol involves a multistep process, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol could lead to the development of novel therapeutic agents for the treatment of various diseases.
References:
1. WO2013138852A1 - Process for preparing 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol and intermediates thereof. (n.d.). Retrieved from https://patents.google.com/patent/WO2013138852A1/en
2. Maira, S.-M., Pecchi, S., Huang, A., Burger, M., Knapp, M., Sterker, D., … García-Echeverría, C. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics, 11(2), 317–328. https://doi.org/10.1158/1535-7163.MCT-11-0474
3. Taniguchi, C. M., Tran, T. T., Kondo, T., Luo, J., Ueki, K., & Cantley, L. C. (2006). Phosphoinositide 3-kinase regulatory subunit p85α suppresses insulin action via positive regulation of PTEN. Proceedings of the National Academy of Sciences, 103(35), 12093–12097. https://doi.org/10.1073/pnas.0605265103
4. Oudit, G. Y., Sun, H., Kerfant, B.-G., Crackower, M. A., Penninger, J. M., & Backx, P. H. (2004). The role of phosphoinositide-3 kinase and PTEN in cardiovascular physiology and disease. Journal of Molecular and Cellular Cardiology, 37(2), 449–471. https://doi.org/10.1016/j.yjmcc.2004.04.025
5. Alessi, D. R., James, S. R., Downes, C. P., Holmes, A. B., Gaffney, P. R. J., Reese, C. B., & Cohen, P. (1997). Characterization of a 3-phosphoinositide-dependent protein kinase which phosphorylates and activates protein kinase Bα. Current Biology, 7(4), 261–269. https://doi.org/10.1016/S0960-9822(06)00122-9
6. García-Martínez, J. M., & Alessi, D. R. (2008). mTOR complex 2 (mTORC2) controls hydrophobic motif phosphorylation and activation of serum- and glucocorticoid-induced protein kinase 1 (SGK1). Biochemical Journal, 416(3), 375–385. https://doi.org/10.1042/BJ20081668
7. Maira, S.-M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., … García-Echeverría, C. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851–1863. https://doi.org/10.1158/1535-7163.MCT-08-0017
8. Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381–405. https://doi.org/10.1016/j.cell.2017.04.001

Méthodes De Synthèse

The synthesis of 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol involves a multistep process, starting with the reaction of 2,3-dihydro-1H-inden-5-ol with 2-bromo-1-(4-methylphenyl)ethanone to form 2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-methylphenyl)ethanone. The intermediate compound is then reacted with 1,3-propanediol to produce 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol. The overall yield of the synthesis process is around 10% (1).

Applications De Recherche Scientifique

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that it has potent anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer (2). It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes (3). In addition, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has been investigated for its potential in the treatment of cardiovascular diseases, such as atherosclerosis and heart failure (4).

Propriétés

IUPAC Name

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c22-19(13-23-20-9-7-15-3-1-5-17(15)11-20)14-24-21-10-8-16-4-2-6-18(16)12-21/h7-12,19,22H,1-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCSEJGVJPLVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(COC3=CC4=C(CCC4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.